6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid . This reaction leads to the formation of the desired furo[3,2-c]pyran derivative. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the carbonyl chloride group, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of 6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride.
4-Hydroxycoumarin: Another compound that can undergo similar condensation reactions to form furo[3,2-c]pyran derivatives.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties.
Properties
CAS No. |
104270-66-8 |
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Molecular Formula |
C9H5ClO4 |
Molecular Weight |
212.58 g/mol |
IUPAC Name |
6-methyl-4-oxofuro[3,2-c]pyran-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO4/c1-4-2-6-7(9(12)14-4)5(3-13-6)8(10)11/h2-3H,1H3 |
InChI Key |
YWJCVHOXEDKRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CO2)C(=O)Cl)C(=O)O1 |
Origin of Product |
United States |
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